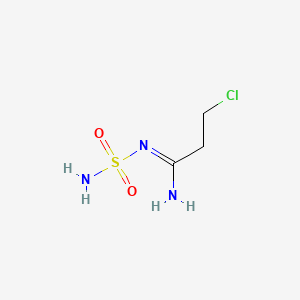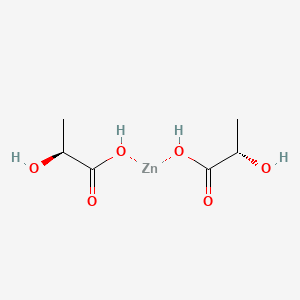
oleic acid, monoester with decaglycerol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Oleic acid, monoester with decaglycerol, is a compound formed by the esterification of oleic acid with decaglycerol. This compound is known for its emulsifying properties and is commonly used in various industrial and cosmetic applications. It is a type of polyglycerol ester, which is valued for its ability to stabilize emulsions and improve the texture of products.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of oleic acid, monoester with decaglycerol, typically involves the esterification reaction between oleic acid and decaglycerol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid. The process involves heating the reactants to a temperature of around 150°C for several hours to ensure complete esterification.
Industrial Production Methods: In industrial settings, the production of this compound, follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to optimize yield and purity. After the reaction, the product is purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
化学反应分析
Types of Reactions: Oleic acid, monoester with decaglycerol, can undergo various chemical reactions, including:
Oxidation: This reaction can occur under the influence of oxidizing agents, leading to the formation of peroxides and other oxidation products.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed, resulting in the formation of oleic acid and decaglycerol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, which can be catalyzed by acids or bases.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used to catalyze the hydrolysis reaction.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid are used to facilitate the reaction.
Major Products Formed:
Oxidation: Peroxides and other oxidation products.
Hydrolysis: Oleic acid and decaglycerol.
Transesterification: New esters formed by the exchange of the ester group with another alcohol.
科学研究应用
Oleic acid, monoester with decaglycerol, has a wide range of applications in scientific research, including:
Chemistry: Used as an emulsifying agent in various chemical formulations.
Biology: Employed in the preparation of biological samples and as a stabilizer in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its emulsifying properties.
Industry: Widely used in the cosmetic industry to improve the texture and stability of creams and lotions. It is also used in the food industry as an emulsifier in various products.
作用机制
The mechanism of action of oleic acid, monoester with decaglycerol, primarily involves its ability to stabilize emulsions. The compound reduces the surface tension between oil and water phases, allowing them to mix more easily and form stable emulsions. This property is particularly useful in cosmetic and pharmaceutical formulations where stable emulsions are required.
相似化合物的比较
- Polyglycerol-2 triisostearate
- Polyglycerol-10 diisostearate
- Triglycerol monostearate
- Polyglycerol-6 stearate
- Polyglycerol-4 stearate
- Polyglycerol-8 oleate
- Polyglycerol-10 distearate
Uniqueness: Oleic acid, monoester with decaglycerol, is unique due to its specific combination of oleic acid and decaglycerol, which imparts distinct emulsifying properties. Compared to other polyglycerol esters, it offers a balance of hydrophilic and lipophilic characteristics, making it particularly effective in stabilizing emulsions in a variety of applications.
属性
CAS 编号 |
79665-93-3 |
|---|---|
分子式 |
C48H96O23 |
分子量 |
1041.3 g/mol |
IUPAC 名称 |
3-[3-[3-[3-[3-[3-[3-[3-[3-(2,3-dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]propane-1,2-diol;(Z)-octadec-9-enoic acid |
InChI |
InChI=1S/C30H62O21.C18H34O2/c31-1-21(33)3-43-5-23(35)7-45-9-25(37)11-47-13-27(39)15-49-17-29(41)19-51-20-30(42)18-50-16-28(40)14-48-12-26(38)10-46-8-24(36)6-44-4-22(34)2-32;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h21-42H,1-20H2;9-10H,2-8,11-17H2,1H3,(H,19,20)/b;10-9- |
InChI 键 |
WAUUDKUDZJXSKC-SVMKZPJVSA-N |
手性 SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O.C(C(COCC(COCC(COCC(COCC(COCC(COCC(COCC(COCC(COCC(CO)O)O)O)O)O)O)O)O)O)O)O |
规范 SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O.C(C(COCC(COCC(COCC(COCC(COCC(COCC(COCC(COCC(COCC(CO)O)O)O)O)O)O)O)O)O)O)O |
同义词 |
oleic acid, monoester with decaglycerol; POLYGLYCERYL-10 OLEATE; Decaglyceryl monooleate; Einecs 279-230-0; Decaglycerin monooleate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


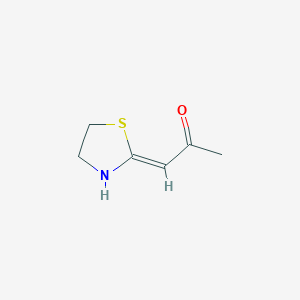
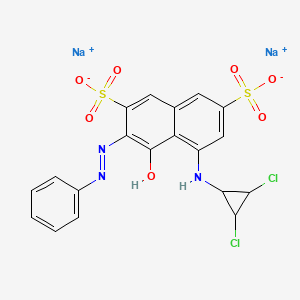
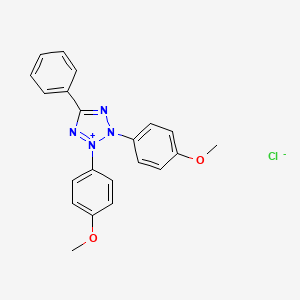
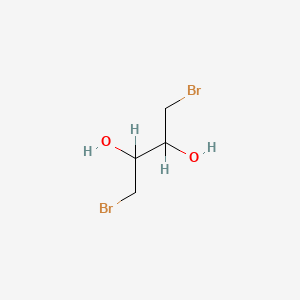
![4-Amino-N-[2-[(2-sulfooxy)ethyl]sulfonyl]ethyl]benzamide](/img/structure/B1141506.png)
